molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No.: B1286991
CAS No.: 90949-06-7
M. Wt: 139.24 g/mol
InChI Key: HVBXSUGKPOUETE-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-2-yl)ethanamine is an organic compound with the molecular formula C9H17N It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an amine functional group

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 2-(Bicyclo[22Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

The exact mode of action of 2-(Bicyclo[22It’s possible that it interacts with its targets in a manner similar to other structurally related compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Biochemical Analysis

Biochemical Properties

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines in the system .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involving neurotransmitters, leading to changes in neuronal activity and behavior . Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to receptor sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby preventing the breakdown of monoamines . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It can undergo degradation when exposed to extreme pH levels or high temperatures. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on physiological functions. At higher doses, it can cause significant changes in behavior, metabolism, and overall health. Toxic or adverse effects have been observed at very high doses, including neurotoxicity and organ damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels in the system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornan-2-ol.

    Conversion to Amine: The alcohol group in norbornan-2-ol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Hydroboration-Oxidation: Large-scale hydroboration-oxidation of norbornene.

    Efficient Conversion: Optimized conversion of norbornan-2-ol to the amine using high-yield reagents and catalysts.

    Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, substituted amines.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.

    Norbornene: A precursor in the synthesis of the compound.

    Norbornan-2-ol: An intermediate in the synthesis process.

Uniqueness

This compound is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBXSUGKPOUETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-06-7
Record name 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

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Norbornane-2-acetic acid was treated with SOCl2, then with NH3. The resulting amine was reduced with LiAlH4 to give the desired intermediate. Yield: 35%.
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